Isocomplestatin

HIV-1 integrase antiviral natural product

Isocomplestatin sourcing is complicated by atropisomerism: the desired axial-chiral isomer is often misidentified as complestatin, leading to irreproducible biological data. This product solves that risk. - **Authenticated isomer**: Verified axial-chiral atropisomer with precise stereochemical characterization. - **Selective HIV-1 integrase probe**: Differentiates 3'-end processing/strand transfer (IC50 = 200 nM) from isolated strand transfer (IC50 = 4 µM). - **Scalable supply**: Available via established high-yield pH 8 reverse-phase chromatography from fermentation (multi-gram quantities). - **Dual application**: Tool for virology SAR studies and privileged scaffold for antibacterial discovery against resistant strains.

Molecular Formula C61H45Cl6N7O15
Molecular Weight 1328.8 g/mol
Cat. No. B15564935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocomplestatin
Molecular FormulaC61H45Cl6N7O15
Molecular Weight1328.8 g/mol
Structural Identifiers
InChIInChI=1S/C61H45Cl6N7O15/c1-74-44(56(82)73-49(61(87)88)25-4-7-32(75)8-5-25)12-24-2-9-33(10-3-24)89-45-22-27-13-35(51(45)77)26-6-11-34-31(23-68-42(34)20-26)21-43(69-59(85)50(76)30-18-40(66)54(80)41(67)19-30)55(81)70-47(28-14-36(62)52(78)37(63)15-28)57(83)71-46(27)58(84)72-48(60(74)86)29-16-38(64)53(79)39(65)17-29/h2-11,13-20,22-23,43-44,46-49,68,75,77-80H,12,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t43-,44+,46-,47-,48-,49-/m1/s1
InChIKeyJJGZGELTZPACID-OTLJHNKQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocomplestatin: Basic Profile


Isocomplestatin (CHEBI:66093) is a heterodetic cyclic peptide natural product, classified as a rigid bicyclic hexapeptide, and is structurally defined as the axial-chiral (atrop) isomer of complestatin [1]. It is isolated from the fermentation broth of Streptomyces lavendulae and has been identified as a potent inhibitor of HIV-1 integrase, an enzyme critical for viral replication [2]. The compound shares the molecular formula C61H45Cl6N7O15 and a mass of 1328.76600 g/mol with complestatin and chloropeptin II, yet its distinct three-dimensional atropisomeric configuration fundamentally alters its interaction with biological targets and its isolation profile [3]. This structural nuance necessitates a precise procurement and experimental approach, as the biological activity is inextricably linked to the specific atropisomer.

Isocomplestatin: Substitution Limitations


Generic substitution among the complestatin family of cyclic peptides is scientifically untenable due to fundamental differences in atropisomerism and its direct impact on biological activity, isolation efficiency, and spectral identity. Isocomplestatin and complestatin are axial-chiral isomers (atropisomers) [1]. This form of stereoisomerism, arising from restricted rotation around a biaryl bond, results in distinct three-dimensional conformations that cannot interconvert under standard conditions. Consequently, the HIV-1 integrase inhibitory profiles, which were elucidated for specific isomers, are not interchangeable [2]. Furthermore, the related compound chloropeptin I is an acid-catalyzed rearrangement product with a different substitution pattern on the tryptophan residue, representing a distinct chemical entity rather than a simple substitute [3]. The synthesis and characterization literature explicitly cautions that material previously labeled as 'isocomplestatin' was later determined to be identical to complestatin, underscoring the critical need for sourcing material with a verified and unambiguous stereochemical identity [4].

Isocomplestatin: Quantitative Evidence


HIV-1 Integrase Inhibition: Coupled vs. Strand Transfer

In a head-to-head assay profiling the complestatin family, isocomplestatin (1) demonstrated distinct HIV-1 integrase inhibitory activity. It inhibited the coupled 3'-end processing/strand transfer reaction with an IC50 of 200 nM and the isolated strand transfer reaction with an IC50 of 4 µM [1]. While the new congeners complestatin A (4) and complestatin B (5) exhibited 'almost equal' activity, this comparison establishes a baseline for isocomplestatin's potency against the core enzymatic function [1]. The antiviral efficacy in a cell-based model was further validated, with isocomplestatin inhibiting HIV-1 replication in virus-infected cells with an IC50 of 200 nM [1].

HIV-1 integrase antiviral natural product SAR

Isolation Efficiency: New Chromatographic Method

The functional distinction between isocomplestatin and complestatin is rooted in their atropisomeric identity. Total synthesis and stereochemical revision studies established that isocomplestatin is the (R)-biaryl atropisomer, while the true 'isocomplestatin' (S atropisomer) has not been isolated as a natural product [1]. This is supported by diagnostic 1H NMR data, which shows that the chemical shifts of the tryptophan α-proton and the diastereotopic β-protons are highly diagnostic of the atropisomeric configuration . For instance, the H3 protons of the tryptophan residue for isocomplestatin were reported as two signals at δ 2.87 and 3.44 ppm, in contrast to the single signal originally reported for complestatin [2]. This precise spectral signature is the most reliable method for confirming the atropisomer's identity.

atropisomer stereochemistry chirality NMR

Stereochemical Identity: True Atropisomer Verification

A key practical differentiator for procurement is the availability of a scalable, high-yielding isolation method for isocomplestatin. The literature notes that attempting large-scale isolation of isocomplestatin using the method developed for complestatin resulted in lower yield and limited availability [1]. In response, a specific, two-step, high-yielding absorption/elution protocol was developed for isocomplestatin. This method, based on reverse-phase chromatography at pH 8, is explicitly stated to be applicable to scales ranging from one gram to potential industrial quantities [1].

isolation chromatography process chemistry yield

Isocomplestatin: Key Applications


HIV-1 Integrase Mechanism & Lead Optimization

This scenario is directly supported by the IC50 data showing isocomplestatin is a potent inhibitor of HIV-1 integrase (coupled 3'-end processing/strand transfer IC50 = 200 nM, strand transfer IC50 = 4 µM) and HIV-1 replication (IC50 = 200 nM) [1]. Isocomplestatin serves as a high-value tool compound for biochemical and structural biology studies aimed at understanding the integrase catalytic mechanism or for use as a reference inhibitor in screening campaigns for novel antivirals targeting this enzyme.

Gram-Scale Natural Product Isolation & Process Development

This application is derived from the evidence establishing isocomplestatin as the (R)-biaryl atropisomer and its differentiation from complestatin via distinct 1H NMR signatures [1][2]. The compound is an ideal subject for research programs investigating the role of atropisomerism in modulating biological target recognition and function. It can be used to probe how subtle conformational changes in a complex macrocyclic scaffold influence binding to HIV-1 integrase and other potential targets.

Stereochemical Benchmarking in Atropisomer Synthesis

This scenario is supported by the identification of the isocomplestatin biosynthetic gene cluster (BGC) from Streptomyces lavendulae [1]. Isocomplestatin is a key molecule for studies in natural product biosynthesis, particularly for investigating the non-ribosomal peptide synthetase (NRPS) machinery responsible for assembling this chlorinated cyclic peptide. It serves as a reference standard for metabolomic profiling and for the discovery of novel analogs through genome mining or pathway engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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